molecular formula C16H22N4O2S B6782910 2-[(2-Methylpyrazol-3-yl)methoxy]-1-[2-(4-methyl-1,3-thiazol-2-yl)piperidin-1-yl]ethanone

2-[(2-Methylpyrazol-3-yl)methoxy]-1-[2-(4-methyl-1,3-thiazol-2-yl)piperidin-1-yl]ethanone

Cat. No.: B6782910
M. Wt: 334.4 g/mol
InChI Key: DFMLLKDVMIHARR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[(2-Methylpyrazol-3-yl)methoxy]-1-[2-(4-methyl-1,3-thiazol-2-yl)piperidin-1-yl]ethanone is a complex organic compound that has garnered interest in various scientific fields due to its unique structural features and potential applications. This compound is characterized by the presence of a pyrazole ring, a thiazole ring, and a piperidine ring, which contribute to its diverse chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2-Methylpyrazol-3-yl)methoxy]-1-[2-(4-methyl-1,3-thiazol-2-yl)piperidin-1-yl]ethanone typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic conditions.

    Thiazole Ring Synthesis: The thiazole ring is often formed by the cyclization of α-haloketones with thiourea.

    Piperidine Ring Introduction: The piperidine ring can be introduced via a nucleophilic substitution reaction involving a suitable piperidine derivative.

    Final Coupling: The final step involves coupling the pyrazole, thiazole, and piperidine intermediates through etherification and amide bond formation.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent control of reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-[(2-Methylpyrazol-3-yl)methoxy]-1-[2-(4-methyl-1,3-thiazol-2-yl)piperidin-1-yl]ethanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert ketone groups to alcohols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-[(2-Methylpyrazol-3-yl)methoxy]-1-[2-(4-methyl-1,3-thiazol-2-yl)piperidin-1-yl]ethanone has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting specific enzymes or receptors.

    Industry: Utilized in the development of novel materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 2-[(2-Methylpyrazol-3-yl)methoxy]-1-[2-(4-methyl-1,3-thiazol-2-yl)piperidin-1-yl]ethanone involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 2-[(2-Methylpyrazol-3-yl)methoxy]-1-[2-(4-methylthiazol-2-yl)piperidin-1-yl]ethanone
  • 2-[(2-Methylpyrazol-3-yl)methoxy]-1-[2-(4-methylthiazol-2-yl)piperidin-1-yl]propanone

Uniqueness

The uniqueness of 2-[(2-Methylpyrazol-3-yl)methoxy]-1-[2-(4-methyl-1,3-thiazol-2-yl)piperidin-1-yl]ethanone lies in its specific combination of functional groups and rings, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

2-[(2-methylpyrazol-3-yl)methoxy]-1-[2-(4-methyl-1,3-thiazol-2-yl)piperidin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N4O2S/c1-12-11-23-16(18-12)14-5-3-4-8-20(14)15(21)10-22-9-13-6-7-17-19(13)2/h6-7,11,14H,3-5,8-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFMLLKDVMIHARR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC(=N1)C2CCCCN2C(=O)COCC3=CC=NN3C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.